2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Synthesis
Research in molecular design often involves the synthesis of complex molecules like 2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide. These compounds can serve as key intermediates or final targets in the development of new therapeutic agents or materials. For example, studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, similar in complexity to the compound , have been conducted to explore their potential as glutaminase inhibitors, highlighting the role of intricate molecular structures in drug design (Shukla et al., 2012).
Antimicrobial Applications
Compounds with intricate structures, akin to this compound, often exhibit significant biological activities. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have shown considerable antibacterial activity, suggesting that similar complex compounds could be explored for their antimicrobial potential (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antioxidant Activity
The investigation of novel coordination complexes, including those derived from pyrazole-acetamide, demonstrates the significance of multifaceted organic molecules in assessing antioxidant properties. These studies can offer valuable insights into the potential antioxidant capabilities of complex compounds similar to the one (Chkirate et al., 2019).
Anticancer Research
The exploration of new therapeutic agents is a critical area of scientific research, where compounds like this compound may have applications. For instance, the synthesis and evaluation of 2-(4-aminophenyl)benzothiazole derivatives for their antitumor activity provide a framework for understanding how complex molecules can be utilized in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
Studies on imidazole derivatives targeting specific enzymes, such as dihydropteroate synthase, underscore the importance of designing and synthesizing complex molecules for enzyme inhibition. These investigations can guide future research on compounds with structures similar to this compound, potentially leading to the discovery of novel inhibitors for various enzymes (Daraji et al., 2021).
properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-17-10-12-19(13-11-17)23-26-22(18-7-4-3-5-8-18)24(27-23)30-16-21(28)25-15-20-9-6-14-29-20/h3-14H,2,15-16H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUUKSNLYVDNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.